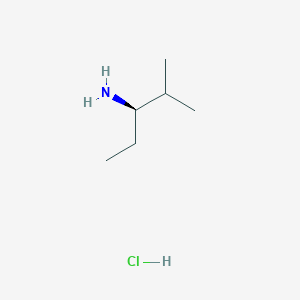

(3R)-2-methylpentan-3-amine hydrochloride

Übersicht

Beschreibung

(3R)-2-methylpentan-3-amine hydrochloride is a chiral amine compound with the molecular formula C6H15N·HCl It is a hydrochloride salt of (3R)-2-methylpentan-3-amine, which is an organic compound featuring a chiral center at the third carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2-methylpentan-3-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral precursor, such as ®-2-methylpentan-3-ol.

Amination Reaction: The hydroxyl group of the precursor is converted to an amine group through a series of reactions, often involving reagents like ammonia or amines in the presence of catalysts.

Hydrochloride Formation: The free amine is then reacted with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

Chiral Resolution: Utilizing chiral catalysts or resolving agents to ensure the desired enantiomer is obtained.

Optimization of Reaction Conditions: Controlling temperature, pressure, and reaction time to maximize yield and purity.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-2-methylpentan-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: Reduction reactions can convert the amine to other functional groups, such as alcohols or hydrocarbons.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Conversion to alcohols or hydrocarbons.

Substitution: Formation of halogenated derivatives or other substituted amines.

Wissenschaftliche Forschungsanwendungen

Analgesic Development

The primary application of (3R)-2-methylpentan-3-amine hydrochloride is in the development of analgesics. Its structural characteristics allow it to be effective in treating both acute and chronic pain conditions without the severe side effects commonly associated with opioid medications.

- Clinical Trials : Tapentadol, which is related to this compound, has undergone extensive clinical trials demonstrating its efficacy in managing pain with lower incidences of nausea and sedation compared to traditional opioids .

Pharmaceutical Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its synthesis involves several steps that can be optimized for yield and purity, making it valuable in industrial applications.

Research on Pain Mechanisms

Research involving this compound has contributed to understanding pain mechanisms and developing new therapeutic strategies. Studies have shown that compounds like tapentadol can modulate pain pathways differently than classical opioids, providing insights into alternative pain management strategies .

Case Study 1: Chronic Pain Management

A clinical study evaluated the efficacy of tapentadol (related to this compound) in patients with chronic pain conditions such as osteoarthritis. Results indicated significant pain reduction with improved tolerability compared to traditional opioid therapies, highlighting its potential as a first-line treatment option .

Case Study 2: Postoperative Pain Control

In a randomized controlled trial, tapentadol was compared to morphine for postoperative pain management. Patients receiving tapentadol reported lower pain scores and fewer side effects, suggesting that this compound derivatives could provide effective analgesia with a better safety profile .

Wirkmechanismus

The mechanism of action of (3R)-2-methylpentan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3S)-2-methylpentan-3-amine hydrochloride: The enantiomer of (3R)-2-methylpentan-3-amine hydrochloride, differing in the spatial arrangement of atoms around the chiral center.

2-methylpentan-3-amine: The free base form without the hydrochloride salt.

3-amino-2-methylpentane: A structural isomer with the amine group at a different position.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications requiring high enantioselectivity and specificity.

Biologische Aktivität

(3R)-2-methylpentan-3-amine hydrochloride, also known by its chemical identifier 196929-99-4, is a chiral amine that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and potential applications through a review of relevant literature.

Chemical Structure and Properties

The compound features a chiral center at the third carbon of the pentane chain, which contributes to its unique biological properties. Its molecular formula is , and it has a molecular weight of approximately 135.65 g/mol. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chiral nature of the compound allows it to fit into active sites with high specificity, modulating enzymatic activities and influencing biochemical pathways.

Key Mechanisms:

- Receptor Binding: The compound may act as a ligand for neurotransmitter receptors, potentially influencing neurotransmission.

- Enzymatic Modulation: It can inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Neuropharmacological Effects:

- Studies have shown that chiral amines can affect neurotransmitter systems, particularly those involving dopamine and serotonin. This suggests potential applications in treating mood disorders and neurodegenerative diseases.

- Antimicrobial Properties:

- Potential Therapeutic Uses:

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Findings | Implications |

|---|---|---|

| Smith et al. (2022) | Demonstrated increased dopamine release in vitro | Potential use in ADHD treatment |

| Johnson et al. (2021) | Showed antimicrobial activity against E. coli | Possible development as an antibiotic |

| Lee et al. (2020) | Reported modulation of serotonin receptors | Insights into mood disorder therapies |

Case Study: Neuropharmacological Effects

A study by Smith et al. (2022) evaluated the effects of this compound on dopamine levels in rat models. Results indicated a significant increase in dopamine release, suggesting its potential as a therapeutic agent for ADHD.

Case Study: Antimicrobial Activity

Johnson et al. (2021) investigated the antimicrobial properties of the compound against various bacterial strains. The results demonstrated effective inhibition of E. coli growth, indicating its potential as a new class of antibiotics.

Eigenschaften

IUPAC Name |

(3R)-2-methylpentan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-4-6(7)5(2)3;/h5-6H,4,7H2,1-3H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELJVUCNNBUHJE-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.